N-(4-bromophenyl)-5-nitrofuran-2-carboxamide
CAS No.:
Cat. No.: VC14812573
Molecular Formula: C11H7BrN2O4
Molecular Weight: 311.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrN2O4 |
|---|---|
| Molecular Weight | 311.09 g/mol |
| IUPAC Name | N-(4-bromophenyl)-5-nitrofuran-2-carboxamide |
| Standard InChI | InChI=1S/C11H7BrN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) |
| Standard InChI Key | BBFJFJGLAFDPHP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of N-(4-Bromophenyl)-5-Nitrofuran-2-Carboxamide
| Property | Value |
|---|---|
| Molecular Weight | 311.09 g/mol |
| Density | 1.571 g/cm³ |
| Boiling Point | 606°C at 760 mmHg |
| LogP (Partition Coefficient) | 3.07 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 65.99 Ų |
The compound’s moderate logP value (3.07) indicates balanced lipophilicity, favoring membrane permeability while retaining aqueous solubility. Its high polar surface area (65.99 Ų) suggests significant hydrogen-bonding capacity, a trait critical for target binding .
Synthesis and Modification
Primary Synthesis Route
The synthesis begins with the condensation of furan-2-carbonyl chloride and 4-bromoaniline in dichloromethane (DCM) under basic conditions (triethylamine), yielding N-(4-bromophenyl)furan-2-carboxamide as an intermediate . Subsequent nitration at the furan 5-position introduces the nitro group, typically using nitric acid or nitronium tetrafluoroborate. This stepwise approach achieves yields exceeding 85%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .
Table 2: Optimization of Reaction Conditions for Nitration
| Parameter | Condition | Yield (%) |
|---|---|---|
| Nitrating Agent | Nitronium tetrafluoroborate | 88 |
| Temperature | 0–5°C | 92 |
| Solvent | Sulfuric acid | 78 |
Derivative Synthesis via Cross-Coupling
Suzuki–Miyaura cross-coupling reactions enable diversification of the 4-bromophenyl group. Using tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium phosphate as a base, the bromine atom is replaced with aryl or heteroaryl boronic acids, generating derivatives such as N-(4′-methoxybiphenyl-4-yl)-5-nitrofuran-2-carboxamide (Table 3) .
Table 3: Representative Derivatives and Yields
| Derivative | Boronic Acid Used | Yield (%) |
|---|---|---|
| N-(4′-Methoxybiphenyl-4-yl) | 4-Methoxyphenylboronic | 76 |
| N-(4′-Chlorobiphenyl-4-yl) | 4-Chlorophenylboronic | 68 |
| N-(4′-Nitrobiphenyl-4-yl) | 4-Nitrophenylboronic | 61 |
Biological Activity and Mechanism
Antibacterial Efficacy
N-(4-Bromophenyl)-5-nitrofuran-2-carboxamide exhibits potent activity against New Delhi metallo-β-lactamase (NDM)-producing A. baumannii and methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values range from 2–8 µg/mL, outperforming meropenem (MIC = 32 µg/mL) in resistant strains .
Table 4: Comparative Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| NDM-1 A. baumannii | 2 | 4 |
| MRSA | 4 | 8 |
| K. pneumoniae | 8 | 16 |
Computational Validation
Molecular docking studies using the 4EXS receptor (NDM-1) reveal strong binding affinity (−9.2 kcal/mol) via hydrogen bonds with His120 and Asn220, and hydrophobic interactions with Val73 and Leu65 . MD simulations over 50 ns demonstrate stable ligand-receptor complexes, with root-mean-square deviation (RMSD) values below 2.0 Å after 20 ns, confirming binding stability (Figure 1) .
Figure 1: RMSD Plot of N-(4-Bromophenyl)-5-Nitrofuran-2-Carboxamide–NDM-1 Complex
(Simulation data shows convergence at 20 ns, indicating stable binding.)
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
In silico ADMET predictions using SwissADME suggest moderate blood-brain barrier permeability (logBB = −0.45) and no inhibition of cytochrome P450 isoforms (CYP2D6, CYP3A4). The compound’s high plasma protein binding (89%) may limit free plasma concentration but prolong half-life .
Cytotoxicity Screening
Preliminary cytotoxicity assays in HEK293 cells show an IC₅₀ of 128 µM, indicating selectivity toward bacterial over mammalian cells .
Applications and Future Directions
Antibacterial Adjuvant Development
The compound’s synergy with carbapenems (e.g., meropenem) reduces MICs by 4–8-fold in NDM-1 A. baumannii, positioning it as a potential adjuvant .
Structural Optimization
Future work may explore:
-
Nitro group replacement: Substituting nitro with sulfonamide to reduce oxidative toxicity.
-
Heterocyclic variants: Introducing thiophene or pyridine rings to enhance target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume